molecular formula C18H17BrFN5OS B10937503 N-(4-bromo-2-fluorophenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

N-(4-bromo-2-fluorophenyl)-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10937503
M. Wt: 450.3 g/mol
InChI Key: AKDHIXMRTMIUJM-UHFFFAOYSA-N
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Description

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo-fluorophenyl group, a pyrazolyl-pyrimidinyl moiety, and a sulfanyl linkage. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-BROMO-2-FLUOROPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolyl-pyrimidinyl intermediate: This can be achieved through the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions.

    Introduction of the bromo-fluorophenyl group: This step may involve a halogenation reaction using bromine and fluorine sources.

    Coupling with acetamide: The final step could involve coupling the intermediate with an acetamide derivative using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo and fluoro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dehalogenated derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N1-(4-BROMO-2-FLUOROPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-(4-BROMO-2-FLUOROPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE analogs with different halogen substitutions.
  • **Compounds with similar pyrazolyl-pyrimidinyl scaffolds but different side chains.

Uniqueness

The uniqueness of N1-(4-BROMO-2-FLUOROPHENYL)-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H17BrFN5OS

Molecular Weight

450.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H17BrFN5OS/c1-3-25-9-13(11(2)24-25)15-6-7-21-18(23-15)27-10-17(26)22-16-5-4-12(19)8-14(16)20/h4-9H,3,10H2,1-2H3,(H,22,26)

InChI Key

AKDHIXMRTMIUJM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)Br)F

Origin of Product

United States

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